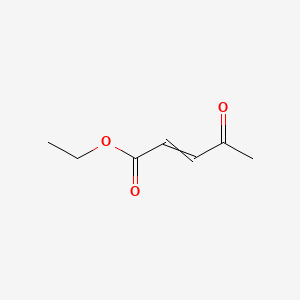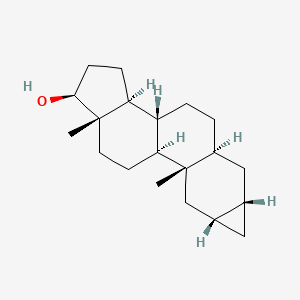![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid: is a highly unsaturated fatty acid containing an epoxy group. This compound is naturally found in certain fish oils, such as those from salmon and mackerel. Its unique structure, which includes both a diene and an epoxide, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid typically involves the following steps:
Formation of the Diene: The starting material, undecadien-1-yl, is prepared through a series of reactions involving the formation of double bonds.
Epoxidation: The diene is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane (epoxide) ring.
Coupling with Heptenoic Acid: The epoxidized diene is then coupled with heptenoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the epoxide ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, where nucleophiles can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include diols or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alcohols or amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Lipid Metabolism Studies: Its presence in fish oils makes it a subject of interest in studies related to lipid metabolism and health benefits.
Medicine:
Drug Development: The compound’s structural features are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Nanotechnology: Its ability to form stable structures makes it useful in the development of nanomaterials.
Food Industry: As a component of fish oils, it is studied for its nutritional benefits.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Epoxide Ring: The epoxide ring can interact with biological molecules, leading to the formation of adducts that can modulate enzyme activity.
Double Bonds: The double bonds can undergo metabolic transformations, producing bioactive metabolites that influence cellular processes.
Comparison with Similar Compounds
8,9-Epoxyeicosatrienoic Acid: Another epoxy fatty acid with similar structural features but different biological activities.
Epoxyoctadecenoic Acid: A shorter-chain epoxy fatty acid with distinct properties.
Uniqueness:
Structural Features: The combination of a diene and an epoxide in 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid is unique and contributes to its diverse reactivity and applications.
Natural Occurrence: Its presence in fish oils adds to its significance in nutritional and health-related studies.
Properties
CAS No. |
81246-85-7 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |
InChI Key |
DBWQSCSXHFNTMO-QPZDSRGTSA-N |
SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
physical_description |
Solid |
Synonyms |
8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


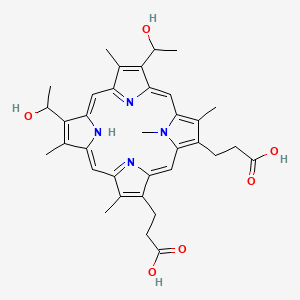
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
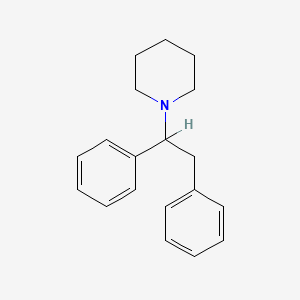


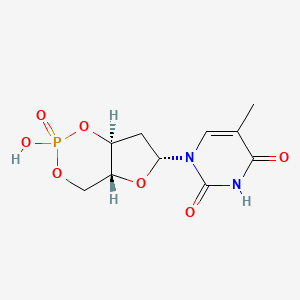
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)
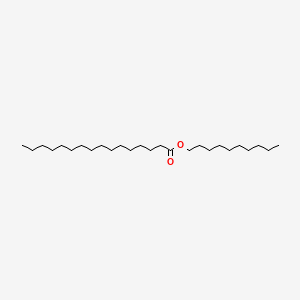

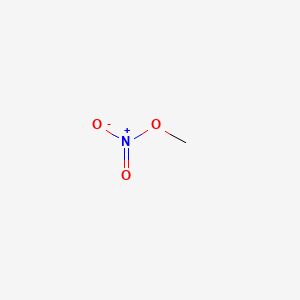

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
